2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carboxamide
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Overview
Description
2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carboxamide is a heterocyclic compound with a unique structure that includes a tetrahydropyridine ring substituted with phenyl groups and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde derivatives with ammonia and a suitable diketone in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydropyridine derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like nitro, amino, or halogen groups onto the phenyl rings .
Scientific Research Applications
2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interaction with cellular receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1,3-Dimethyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile
- 1,3-Dibenzyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile
Uniqueness
2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
57162-18-2 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c19-17(21)16-14(12-7-3-1-4-8-12)11-15(20-18(16)22)13-9-5-2-6-10-13/h1-11,14,16H,(H2,19,21)(H,20,22) |
InChI Key |
CARWJNPJJBEHTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC(=O)C2C(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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